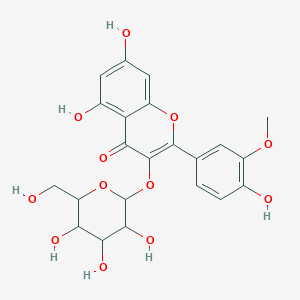
Isorhamnetin 3-galactoside
Vue d'ensemble
Description
5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one, also known as isorhamnetin-3-O-galactoside, belongs to the class of organic compounds known as flavonoid-3-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C3-position. Thus, 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one is considered to be a flavonoid lipid molecule. 5, 7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one can be found in a number of food items such as rocket salad (ssp. ), grape wine, pear, and ginkgo nuts. This makes 5, 7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-{[3, 4, 5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-chromen-4-one a potential biomarker for the consumption of these food products.
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxo-4H-chromen-3-yl hexopyranoside is a member of flavonoids and a glycoside.
Applications De Recherche Scientifique
Reference Substance Preparation
Isorhamnetin 3-galactoside, along with hyperin, has been successfully isolated and purified to serve as reference substances for herbal medicine research. The method developed for preparing these substances involved solvent extraction, column chromatography, and recrystallization, resulting in high-purity products that are crucial for accurate herbal research (L. Pan, Xiuyang Lue, & Pingdong Wu, 2004).
Hepatoprotective Effects
Research has demonstrated that this compound exerts a hepatoprotective effect, particularly against carbon tetrachloride-induced liver damage. This flavonoid glycoside was observed to attenuate increases in serum aminotransferase activities and hepatic malondialdehyde levels, indicating its potential in protecting liver function by enhancing antioxidative defenses and mitigating inflammatory pathways (Dong-Wook Kim et al., 2012).
Antithrombotic Activities
This compound has been shown to possess antithrombotic activities, including the prolongation of activated partial thromboplastin time and prothrombin time, inhibition of thrombin and activated factor X activities, and modulation of plasminogen activator inhibitor type 1 and tissue-type plasminogen activator expression. These findings suggest that this compound could serve as a foundation for developing novel anticoagulant therapies (S. Ku et al., 2013).
Anticancer Potential
This compound has been studied for its anticancer effects. It was found to inhibit skin cancer progression by targeting MEK1 and PI3-K, important components in cellular signaling pathways. This direct inhibition highlights the potential of this compound in cancer prevention and treatment strategies (Jong-Eun Kim et al., 2011).
Mitochondrial Biogenesis and AMPK Activation
Studies have revealed that this compound stimulates mitochondrial biogenesis and AMPK activation in adipocytes. This effect is associated with enhanced expression of mitochondrial genes and increased mitochondrial DNA replication, highlighting its potential role in metabolic regulation and obesity prevention (Mak-Soon Lee & Yangha Kim, 2018).
Oxidative Stress Protection
This compound has shown efficacy in protecting against oxidative stress by activating Nrf2 and inducing the expression of its target genes. This activity leads to the upregulation of phase II antioxidant enzymes, which play a crucial role in cellular defense mechanisms against oxidative damage (Ji Hye Yang et al., 2014).
Atherosclerosis Inhibition
The compound has been observed to attenuate atherosclerosis by inhibiting macrophage apoptosis through PI3K/AKT activation and HO-1 induction. This mechanism suggests a protective role of this compound in cardiovascular diseases by modulating inflammatory responses and oxidative stress in atherosclerotic lesions (Yun Luo et al., 2015).
Propriétés
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-4-[(1R,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid](/img/structure/B1252639.png)
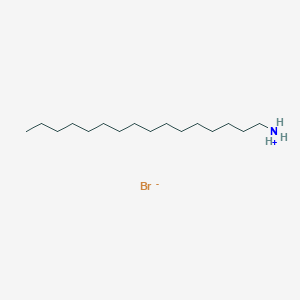
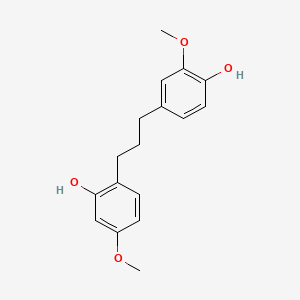
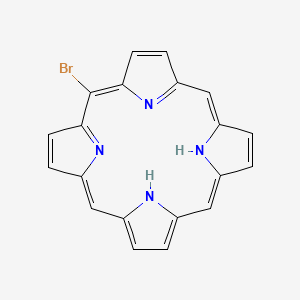
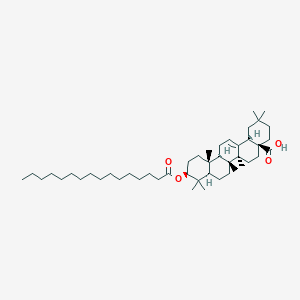
![(4aS,10aS,11aS,11bS)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1252647.png)
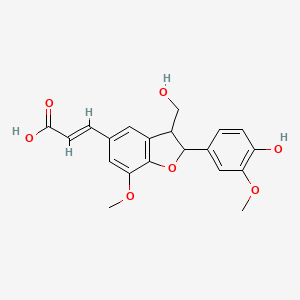


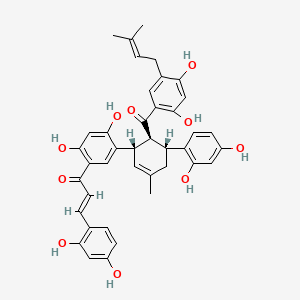


![(1S,3R,4R,6S,9R,10R,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,9,14,16-hexol](/img/structure/B1252661.png)
![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(3R,4S,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1252662.png)
